2-Bromoacridine-9-carbonitrile
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Overview
Description
2-Bromoacridine-9-carbonitrile is a chemical compound with the molecular formula C₁₄H₇BrN₂ and a molecular weight of 283.13 g/mol It is a derivative of acridine, a nitrogen-containing heterocyclic compound, and features both a bromine atom and a nitrile group attached to the acridine core
Preparation Methods
The synthesis of 2-Bromoacridine-9-carbonitrile typically involves the bromination of acridine derivatives followed by the introduction of a nitrile group. One common synthetic route includes the following steps:
Bromination: Acridine is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Nitrile Introduction: The brominated acridine is then reacted with a cyanating agent, such as copper(I) cyanide (CuCN), to form the nitrile group at the 9-position.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Bromoacridine-9-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions. For example, reacting with an amine in the presence of a palladium catalyst can yield the corresponding amine derivative.
Oxidation and Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄). Conversely, oxidation reactions can modify the acridine core, potentially forming quinone derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group using a boronic acid and a palladium catalyst.
Scientific Research Applications
2-Bromoacridine-9-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and organic materials.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific biological pathways.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromoacridine-9-carbonitrile and its derivatives often involves interaction with biological macromolecules, such as DNA and proteins. The acridine core can intercalate into DNA, disrupting its structure and function. This intercalation can inhibit DNA replication and transcription, leading to cell death. Additionally, the nitrile group can form covalent bonds with nucleophilic sites in proteins, affecting their activity .
Comparison with Similar Compounds
2-Bromoacridine-9-carbonitrile can be compared with other acridine derivatives, such as:
Acridine Orange: A well-known dye used for staining nucleic acids.
Acriflavine: An antiseptic and antimicrobial agent.
9-Aminoacridine: Studied for its potential anticancer properties.
What sets this compound apart is the presence of both a bromine atom and a nitrile group, which confer unique reactivity and potential biological activities .
Properties
IUPAC Name |
2-bromoacridine-9-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrN2/c15-9-5-6-14-11(7-9)12(8-16)10-3-1-2-4-13(10)17-14/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBAKCWQKYMBDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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